4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-2-18-10-5-3-9(4-6-10)11-7-19-14-12(11)13(15)16-8-17-14/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDJJZXKRATPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by reacting 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.
Chlorination: The thieno[2,3-d]pyrimidine-2,4-diol is then chlorinated using phosphorus oxychloride (POCl3) to introduce the chloro group.
Substitution Reaction: The final step involves the substitution of the ethoxyphenyl group onto the thieno[2,3-d]pyrimidine core under suitable conditions.
Analyse Chemischer Reaktionen
4-Chlor-5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen seltener berichtet werden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine has been explored for its potential as a therapeutic agent due to its antimicrobial , anticancer , and anti-inflammatory properties. Specifically, it has shown promise in targeting various cancer cell lines, including:
- Triple-Negative Breast Cancer : The compound has been evaluated for its ability to inhibit tumor cell proliferation, demonstrating significant activity against triple-negative breast cancer cells through mechanisms that involve inhibition of key receptors like EGFR and VEGF .
Biological Studies
The compound is utilized in biological studies to investigate its interactions with enzymes and receptors. Research indicates that compounds with similar structures exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies have reported IC₅₀ values below 40 nM for several derivatives against different cancer types .
Industrial Applications
In addition to its medicinal applications, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities.
Case Studies and Research Findings
Several studies have documented the efficacy of thienopyrimidine derivatives:
- Yong et al. (2018) synthesized thieno[2,3-d]pyrimidine derivatives that effectively inhibited tumor cells .
- Elmongy et al. (2022) reported on a series of derivatives with inhibitory activity ranging from 43% to 87% against breast cancer cells and non-small cell lung cancer .
- A study demonstrated significant anti-tumor effects in an in vivo xenograft model using related thienopyrimidine compounds .
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological and chemical behavior of thieno[2,3-d]pyrimidines is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxyphenyl group (electron-donating) may enhance nucleophilic aromatic substitution reactivity compared to chlorophenyl (electron-withdrawing) analogs .
- Steric Effects: Bulky substituents like isopropyl (C2) or 2-chlorophenyl (C5) reduce reaction rates in substitution reactions but may improve target selectivity in biological systems .
- Biological Activity: Oxadiazole-containing derivatives exhibit antimicrobial properties, while hydroxamic acid-modified analogs show histone deacetylase (HDAC) inhibition .
Biologische Aktivität
4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.
- Molecular Formula : C₁₈H₁₅ClN₂OS
- Molecular Weight : 372.89 g/mol
- CAS Number : 885460-86-6
- Melting Point : Not specified in the available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the thieno[2,3-d]pyrimidine core.
- Introduction of the chloro and ethoxy substituents through electrophilic aromatic substitution or similar methods.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit potent antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of thieno[2,3-d]pyrimidines, compounds demonstrated IC₅₀ values (the concentration required to inhibit cell proliferation by 50%) below 40 nM in several cancer types. Specifically:
| Compound | IC₅₀ (nM) | Cell Line |
|---|---|---|
| This compound | <40 | Various |
| 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | 9.0 | MDA-MB-435 |
This suggests that the ethoxy substitution may enhance the compound's biological activity compared to other derivatives.
The primary mechanism for the antiproliferative effects is believed to involve microtubule depolymerization. Compounds structurally related to this compound have shown significant microtubule destabilization leading to cell cycle arrest and apoptosis in sensitive cell lines.
Case Studies
- Study on Drug Resistance : In a comprehensive evaluation using the NCI-60 cancer cell line panel, it was found that compounds similar to this compound circumvented P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance mechanisms. This is crucial for improving therapeutic efficacy in resistant cancer types.
- In Vivo Evaluation : Preliminary in vivo studies have indicated that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability, which are essential for its development as a therapeutic agent.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- High Potency : The compound has been reported to be significantly more potent than first-generation analogs, with an average GI₅₀ (the concentration causing 50% inhibition of cell growth) around 10 nM across various cancer lines.
- Selectivity : It shows selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index which is critical for reducing side effects in patients.
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine?
Answer: The compound is typically synthesized via two key steps:
Core Formation : A modified Niementowski reaction cyclizes 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high temperatures (200°C) to form the thieno[2,3-d]pyrimidine core .
Chlorination : The 4-hydroxyl group is substituted with chlorine using POCl₃. For example, reacting 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ at 80°C for 2 hours yields 94% of the chlorinated product, monitored via TLC .
Key Reaction Conditions:
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Formamide, 200°C | ~70% | |
| Chlorination | POCl₃, 80°C, 2h | 94% |
Q. What analytical methods are used to confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR : Confirms substituent positions and aromatic proton environments (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₂ClN₃O₂S: 322.0425) .
- Melting Point : Consistency with literature values (e.g., 125–127°C for analogous chlorinated derivatives) .
- GC-MS : Detects volatile byproducts and assesses purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Personal Protection : Use gloves, lab coats, and fume hoods to avoid inhalation/contact (P201, P210 codes) .
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Storage : Store in airtight containers away from heat sources (P210) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve chlorination efficiency?
Answer:
- Catalyst Addition : Pyridine as a HCl scavenger in POCl₃ reactions reduces side reactions (e.g., hydrolysis) .
- Temperature Control : Maintaining 80–90°C prevents decomposition while ensuring complete substitution .
- Real-Time Monitoring : TLC (hexane:ethyl acetate = 3:1) or in-situ FTIR tracks reaction progress .
Yield Optimization Data:
| POCl₃ Volume (mL/mmol) | Time (h) | Yield (%) |
|---|---|---|
| 70 (1:1) | 2 | 94 |
| 50 (1:1) | 3 | 85 |
Q. How do substituent variations at the 5-position impact biological activity?
Answer:
- Antimicrobial Activity : Bulkier 4-ethoxyphenyl groups enhance lipophilicity, improving membrane penetration (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for phenyl analogs) .
- Anticancer SAR : Electron-withdrawing groups (e.g., Cl) at the 5-position increase kinase inhibition (IC₅₀ = 0.2 µM vs. 1.5 µM for methyl derivatives) .
Substituent Comparison Table:
| Substituent (5-position) | Biological Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| 4-Ethoxyphenyl | EGFR Kinase | 0.2 µM | |
| Phenyl | S. aureus | 32 µg/mL |
Q. How can X-ray crystallography challenges be addressed for structural elucidation?
Answer:
- Crystal Growth : Use slow evaporation with dichloromethane/methanol (1:3) to obtain diffraction-quality crystals .
- Disorder Mitigation : At 298 K, thermal motion parameters (B-factors < 5 Ų) reduce positional uncertainty in the thieno ring .
- Computational Validation : DFT-optimized geometries (B3LYP/6-31G*) align with experimental bond lengths (mean Δ = 0.005 Å) .
Q. How should contradictory bioactivity data across studies be resolved?
Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based studies .
- Structural Verification : Confirm substituent regiochemistry via NOESY (e.g., ethoxyphenyl orientation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
